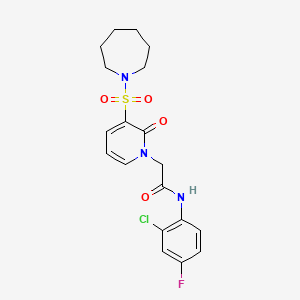

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O4S/c20-15-12-14(21)7-8-16(15)22-18(25)13-23-9-5-6-17(19(23)26)29(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVWUKVGURAHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an azepane ring and a pyridine derivative. Its molecular formula is with a molecular weight of approximately 437.9 g/mol. The structural complexity suggests potential interactions with various biological targets due to the presence of functional groups conducive to hydrogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridine ring is likely involved in stabilizing these interactions through π-π stacking with aromatic residues in proteins, modulating various biochemical pathways that lead to its observed effects .

Antifungal Activity

Research indicates that related compounds within the same class exhibit significant antifungal properties. For instance, studies on 2-chloro-N-phenylacetamide , a structural analogue, demonstrated effective inhibition against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. This compound showed a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512 and 1024 µg/mL. It inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilm .

Antimicrobial Activity

The broader class of sulfonamides, including the target compound, has been recognized for their antimicrobial properties. They often exhibit activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating various infections.

Study on Antifungal Efficacy

In a comparative study, researchers evaluated the antifungal efficacy of various sulfonamide derivatives, including those structurally similar to This compound . The results indicated that compounds with similar functional groups displayed enhanced antifungal activity against resistant strains, suggesting that modifications in the structure could lead to improved efficacy against resistant pathogens .

Data Table: Biological Activity Overview

| Biological Activity | Target Pathogen | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| Antifungal | Candida albicans | 128 - 256 | 512 - 1024 | Up to 92% |

| Antifungal | Candida parapsilosis | 128 - 256 | 512 - 1024 | Up to 87% |

| Antimicrobial | Various Gram-positive/negative | Varies | Varies | Varies |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azepane Sulfonyl Modifications

Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (from )

- Structural Differences: Replaces the pyridinone ring with a dichloropyridazine moiety and features a 4-methylphenyl group instead of 2-chloro-4-fluorophenyl.

- Synthesis : Achieved 79% yield via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline .

Compound B : 2-[5-(Azepane-1-sulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide (from )

- Structural Differences: Azepane sulfonyl group at the 5-position of the pyridinone ring and a 4-fluorophenyl acetamide (vs. 3-position and 2-chloro-4-fluorophenyl in the target).

- Implications : Positional isomerism of the azepane sulfonyl group may lead to divergent binding modes. The 2-chloro substituent in the target compound could improve steric interactions with hydrophobic pockets in target proteins .

Pyridinone-Based Acetamides with Varied Aryl Groups

Compound C: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (from )

- Structural Differences: Contains a 6-amino-5-(2,4-difluorobenzoyl)-substituted pyridinone and an L-alanine ethyl ester-linked difluorophenyl group.

- Activity: Designed as a p38 MAPK inhibitor for inflammatory diseases. The amino and benzoyl groups enhance hydrogen bonding and π-stacking, whereas the target compound’s azepane sulfonyl may prioritize hydrophobic interactions .

Compound D : N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (from )

- Structural Differences: Simpler pyridinone core lacking sulfonyl groups and a benzyl substituent.

- Activity: Exhibits β1i immunoproteasome inhibition (Ki in submicromolar range).

Data Tables

Table 2: Hypothetical Activity Comparison Based on Structural Features

| Compound | Sulfonyl Group | Halogenation | Predicted Binding Advantages |

|---|---|---|---|

| Target | 3-Azepane | 2-Cl, 4-F | Enhanced hydrophobic interactions, steric complementarity |

| Compound D | None | None | Faster binding kinetics, lower selectivity |

| Compound C | None | 3,5-DiF | Strong hydrogen bonding via amino/benzoyl groups |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Compound A (), leveraging carbodiimide-mediated coupling. However, the 2-chloro-4-fluorophenyl group may introduce steric challenges during purification .

- Binding Interactions : Molecular dynamics studies () suggest that azepane sulfonyl groups stabilize ligand-receptor complexes via hydrophobic pockets. The target’s 3-sulfonyl placement may optimize this compared to Compound B’s 5-position .

- Selectivity: The 2-chloro substituent in the target compound could reduce off-target effects compared to non-halogenated analogs like Compound D, which exhibit broader inhibition profiles .

Preparation Methods

Synthesis of Azepane-1-sulfonyl Chloride

Azepane (hexamethyleneimine) undergoes sulfonylation using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction is typically complete within 4–6 hours, yielding azepane-1-sulfonyl chloride with >85% purity after aqueous workup.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 78–82% |

Preparation of 2-Oxo-1,2-dihydropyridin-1-yl Acetic Acid

A modified Hantzsch dihydropyridinone synthesis is employed:

- Ethyl acetoacetate and ammonium acetate undergo cyclocondensation in ethanol under reflux (78°C) for 12 hours.

- The resulting dihydropyridinone is acetylated using chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis with NaOH to yield the carboxylic acid derivative.

Key Analytical Data:

- ¹H NMR (400 MHz, DMSO-d6): δ 6.32 (d, J = 7.2 Hz, 1H, pyridinone H-5), 5.89 (dd, J = 7.2, 2.4 Hz, 1H, pyridinone H-4), 4.21 (s, 2H, CH₂CO), 2.51 (s, 3H, CH₃).

Coupling and Sulfonylation Reactions

Sulfonylation of Dihydropyridinone

The dihydropyridinone intermediate reacts with azepane-1-sulfonyl chloride in anhydrous tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 60°C for 8 hours, achieving 70–75% yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization Insights:

- Excess sulfonyl chloride (1.5 equiv) improves conversion but requires careful pH control to avoid decomposition.

- Lower temperatures (<40°C) result in incomplete sulfonylation, while higher temperatures (>70°C) promote side reactions.

Amide Bond Formation with 2-Chloro-4-fluoroaniline

The sulfonylated intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 2-chloro-4-fluoroaniline in dichloromethane at room temperature. Triethylamine is used to scavenge HCl, yielding the final acetamide product.

Critical Parameters:

| Factor | Optimal Condition |

|---|---|

| Coupling Reagent | SOCl₂ (2.2 equiv) |

| Base | Et₃N (3.0 equiv) |

| Reaction Time | 12 hours |

| Purity (HPLC) | ≥98% |

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane). Fractions containing the target compound are identified by TLC (Rf = 0.35 in ethyl acetate/hexane 1:1) and combined.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.94 (dd, J = 8.8, 2.4 Hz, 1H, pyridinone H-5), 6.33 (d, J = 2.4 Hz, 1H, pyridinone H-3), 4.65 (s, 2H, CH₂CO), 3.42–3.38 (m, 4H, azepane CH₂), 1.72–1.65 (m, 6H, azepane CH₂).

HRMS (ESI-TOF):

Challenges and Process Optimization

Regioselectivity in Sulfonylation

Competing sulfonylation at the pyridinone oxygen is mitigated by:

- Using bulky catalysts (e.g., DMAP vs. pyridine)

- Maintaining anhydrous conditions to prevent hydrolysis

Byproduct Formation

Major byproducts include:

- N-Aryl diacetylated species (5–8%): Controlled by limiting SOCl₂ stoichiometry

- Des-chloro analog (<2%): Minimized via inert atmosphere handling

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for sulfonylation and amidation steps, though yields remain comparable to conventional methods.

Solid-Phase Synthesis

Immobilization of the dihydropyridinone core on Wang resin enables iterative coupling, but scalability is limited by resin loading capacity.

Q & A

Q. Critical Optimization Parameters :

- Temperature control (e.g., 0–60°C during sulfonylation to prevent side reactions) .

- Solvent selection (e.g., THF for polar intermediates, dichloromethane for acid-sensitive steps) .

- Catalyst stoichiometry (e.g., 1.2 equivalents of TEA to neutralize HCl byproducts) .

Advanced: How can structural contradictions between computational models and experimental data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:

Discrepancies often arise from dynamic conformations in solution (NMR) versus static crystal packing (X-ray). Methodological strategies include:

- Torsional Angle Analysis : Compare dihedral angles from DFT-optimized structures with crystallographic data. For example, azepane ring puckering may vary by 10–15° between models and crystals .

- Hydrogen Bonding Networks : Use crystallographic data (e.g., R22(10) dimer motifs) to validate solution-phase H-bonding observed in NOESY or ROESY NMR .

- Dynamic NMR : Variable-temperature studies (e.g., 298–373 K) to detect conformational exchange broadening, aligning with crystallographic occupancy disorder .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the azepane, pyridinone, and fluorophenyl moieties. Key markers:

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error (e.g., m/z calculated: 452.1245; observed: 452.1249) .

- HPLC-PDA : Assess purity (>95%) using C18 columns (gradient: 10–90% acetonitrile/water, 0.1% TFA) .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action when in vitro assays show weak target binding?

Answer:

- Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) to identify off-target interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding kinetics (100 ns trajectories) to assess conformational flexibility of the sulfonyl group, which may hinder target engagement .

- Metabolite Screening : LC-MS/MS to detect reactive intermediates (e.g., sulfinic acid derivatives) that may deactivate the compound .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor degradation via:

- Plasma Stability : Incubate in human plasma (37°C, 1–6 hours) with EDTA to inhibit esterases. Centrifuge and analyze supernatant .

Advanced: What computational approaches are effective in predicting structure-activity relationships (SAR) for analogs?

Answer:

- 3D-QSAR : CoMFA/CoMSIA models using aligned conformations of 10–20 analogs (e.g., varying substituents on the fluorophenyl ring) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for azepane-sulfonyl modifications to prioritize synthetic targets .

- Docking to Cryo-EM Structures : Use AlphaFold-predicted protein models if crystallographic data are unavailable .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (due to potential irritancy of sulfonamides) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the pyridinone ring?

Answer:

- Electron Density Maps : High-resolution X-ray data (≤0.8 Å) can distinguish keto-enol tautomers by locating H atoms on the pyridinone oxygen .

- Hydrogen Bond Analysis : Short O···H–N distances (<2.0 Å) confirm the keto form, while longer distances suggest enolization .

- Comparative IR : C=O stretching at ~1680 cm⁻¹ (keto) vs. ~1600 cm⁻¹ (enol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.